Semilicoisoflavone B

Diabetic Complications Aldose Reductase Inhibition Osmotic Stress

Researchers studying diabetic complications often face the challenge of sourcing prenylated isoflavonoids with validated multi-target activity. Generic isoflavones like genistein lack the γ,γ-dimethylchromene ring critical for aldose reductase (AR) inhibition. Semilicoisoflavone B (CAS 129280-33-7) is the most potent AR inhibitor among Glycyrrhiza uralensis constituents (rAR IC50=1.8 µM; rhAR IC50=10.6 µM), and functionally inhibits sorbitol accumulation in ex vivo rat lens models. It simultaneously suppresses BACE1 via dual PPARγ upregulation/STAT3 inhibition. - Differentiated potency: rAR IC50 = 1.8 µM; rhAR IC50 = 10.6 µM (noncompetitive inhibition) - Functional validation: Inhibits sorbitol formation in high-glucose-challenged rat lenses - Multi-pathway tool: PPARγ↑/STAT3↓ mechanism for BACE1 suppression; pro-apoptotic in OSCC models (SCC-9, HSC-3)

Molecular Formula C20H16O6
Molecular Weight 352.3 g/mol
CAS No. 129280-33-7
Cat. No. B045993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSemilicoisoflavone B
CAS129280-33-7
Synonymssemilicoisoflavone B
Molecular FormulaC20H16O6
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C(=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)O)C
InChIInChI=1S/C20H16O6/c1-20(2)4-3-10-5-11(6-15(23)19(10)26-20)13-9-25-16-8-12(21)7-14(22)17(16)18(13)24/h3-9,21-23H,1-2H3
InChIKeyLWZACZCRAUQSLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Semilicoisoflavone B: Pyranoisoflavonoid for Diabetic & Cancer Research


Semilicoisoflavone B is a prenylated isoflavonoid classified as a pyranoisoflavonoid, isolated primarily from the roots of Glycyrrhiza uralensis (licorice) . Its structure features a γ,γ-dimethylchromene ring fused to the isoflavone skeleton, which confers enhanced lipophilicity and is a key determinant of its biological activity [1]. While sharing a core flavonoid scaffold with common isoflavones like genistein, this distinct prenylation pattern underpins its unique pharmacological profile, including potent aldose reductase inhibition, BACE1 suppression, and pro-apoptotic effects in oral cancer cells .

Structural Determinants of Semilicoisoflavone B Activity


Generic isoflavones like genistein lack the prenylated pyran ring system of Semilicoisoflavone B, a structural feature explicitly linked to its superior aldose reductase (AR) inhibitory activity [1]. The presence of the γ,γ-dimethylchromene ring is partly responsible for the AR inhibition of isoprenoid-type flavonoids, meaning that non-prenylated or differently substituted isoflavones will not reproduce the same quantitative potency [2]. Furthermore, the compound's unique ability to induce PPARγ expression while inhibiting STAT3 phosphorylation to suppress BACE1 expression is a multi-target mechanism not replicated by structurally simpler flavonoids, which often act via single pathways [3]. Substitution with a generic isoflavone would thus result in a loss of these specific, quantifiable pharmacological activities.

Semilicoisoflavone B: Quantitative Evidence vs. Comparators


Aldose Reductase Inhibition vs. Licorice Constituents

In a direct comparative study of 10 compounds isolated from Glycyrrhiza uralensis, Semilicoisoflavone B demonstrated the most potent inhibition against both rat lens AR (rAR) and human recombinant AR (rhAR). Its IC50 values were significantly lower than those of the next most potent flavonoid comparators, including 7-O-methylluteone and dehydroglyasperin C, establishing its superior efficacy in this class [1].

Diabetic Complications Aldose Reductase Inhibition Osmotic Stress

Sorbitol Accumulation Inhibition in Rat Lens Model

Building on its superior enzyme inhibition, Semilicoisoflavone B also demonstrated a greater reduction in sorbitol accumulation compared to other tested compounds in an ex vivo rat lens model of hyperglycemia. This functional assay confirms that its biochemical potency translates to a physiological benefit in a tissue model of diabetic complications [1].

Diabetic Cataract Osmotic Stress Polyol Pathway

Noncompetitive Inhibition of Human AR

Kinetic analysis using Lineweaver-Burk plots revealed that Semilicoisoflavone B acts as a noncompetitive inhibitor of human recombinant AR (rhAR). This contrasts with many classic AR inhibitors (e.g., sorbinil, epalrestat) which are often competitive or uncompetitive inhibitors, and distinguishes it from other flavonoids in the study whose mechanisms were not kinetically characterized [1].

Enzyme Kinetics Aldose Reductase Mechanism of Action

Pro-Apoptotic Activity in Oral Squamous Cell Carcinoma

In a study of oral squamous cell carcinoma (OSCC) cell lines (SCC-9 and HSC-3), Semilicoisoflavone B induced significant, dose-dependent apoptosis. Treatment at 50 µM for 24 hours resulted in a marked increase in the percentage of apoptotic cells (Annexin V-positive) compared to vehicle control [1]. While a direct head-to-head comparison with a known chemotherapeutic agent was not performed, the study provides quantitative data on the compound's potency in a specific cancer context, distinguishing it from other flavonoids that may lack this specific activity profile.

Oral Cancer Apoptosis Natural Product

Research Applications of Semilicoisoflavone B


Diabetic Complication Research: AR Inhibition & Polyol Pathway

Given its superior potency as an aldose reductase inhibitor (rAR IC50 = 1.8 µM; rhAR IC50 = 10.6 µM) and its functional inhibition of sorbitol accumulation in ex vivo rat lens models, Semilicoisoflavone B is a prime candidate for studies investigating diabetic neuropathy, nephropathy, and cataractogenesis [1]. It is particularly well-suited for: (1) Use as a positive control or tool compound in AR inhibitor screening programs; (2) Investigating the polyol pathway's role in cellular osmotic stress and advanced glycation end-product formation; (3) In vivo studies in diabetic rodent models where it has already demonstrated efficacy [1].

Alzheimer's Disease Research: BACE1/Aβ Pathway Modulation

Semilicoisoflavone B's unique dual mechanism—upregulating PPARγ while inhibiting STAT3 phosphorylation to suppress BACE1 expression—positions it as a valuable tool for dissecting the regulation of amyloid beta production [2]. Potential applications include: (1) Mechanistic studies in neuronal cell lines (e.g., N2a-APP695) to differentiate PPARγ-dependent and -independent effects on Aβ secretion; (2) Combination studies with PPARγ antagonists (e.g., GW9662) to validate target engagement; (3) In vivo studies in AD mouse models (e.g., 5xFAD) to assess effects on plaque deposition and cognitive function, building on the known activity of Glycyrrhiza uralensis extracts [2].

Oral Cancer Research: Apoptosis Induction & Signal Transduction

With demonstrated pro-apoptotic activity in SCC-9 and HSC-3 oral squamous cell carcinoma cell lines, Semilicoisoflavone B is a relevant tool for cancer cell biology research [3]. It is specifically useful for: (1) Investigating the role of ROS production and MAPK/Ras/Raf/MEK signaling cascades in apoptosis regulation; (2) Studying the compound's effects in 5-fluorouracil-resistant OSCC models, as recent work indicates its efficacy in this context [4]; (3) Exploring the role of claspin and ATR-Chk1 signaling pathways in DNA damage response and cell cycle regulation [5].

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